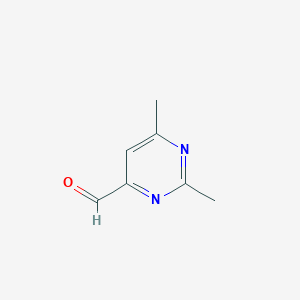

2,6-ジメチルピリミジン-4-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, featuring two methyl groups at positions 2 and 6, and an aldehyde group at position 4

科学的研究の応用

2,6-Dimethylpyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors, particularly in cancer and infectious disease research.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

Target of Action

Related compounds such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been studied, and they are known to undergo aromatic nucleophilic substitution reactions .

Mode of Action

It’s worth noting that pyrimidine derivatives can undergo various reactions, including amination, solvolysis, and condensation processes . These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

Related compounds like 2,6-dimethyl-4-aminopyrimidine hydrazones have been synthesized as pyruvate dehydrogenase complex e1 (pdhc-e1) inhibitors . PDHc-E1 is a key component of the energy metabolic pathway of organisms .

Result of Action

Related compounds have shown to bind with dna and bsa protein .

Action Environment

It’s worth noting that the reactions of related compounds can occur under mild and environmentally friendly conditions .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 2,6-dimethylpyrimidine to the corresponding aldehyde. The reaction typically uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods: Industrial production of 2,6-dimethylpyrimidine-4-carbaldehyde often involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to isolate the desired product .

化学反応の分析

Types of Reactions: 2,6-Dimethylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: 2,6-Dimethylpyrimidine-4-carboxylic acid.

Reduction: 2,6-Dimethylpyrimidine-4-methanol.

Substitution: 2,6-Dimethyl-4-bromopyrimidine.

類似化合物との比較

2,4-Dimethylpyrimidine: Similar structure but with methyl groups at positions 2 and 4.

2,6-Dichloropyrimidine: Similar structure but with chlorine atoms instead of methyl groups at positions 2 and 6.

4,6-Dimethylpyrimidine: Similar structure but with methyl groups at positions 4 and 6.

Uniqueness: 2,6-Dimethylpyrimidine-4-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis .

生物活性

2,6-Dimethylpyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with two methyl groups and an aldehyde functional group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of 2,6-Dimethylpyrimidine-4-carbaldehyde, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The synthesis of 2,6-Dimethylpyrimidine-4-carbaldehyde can be achieved through various methods, including:

- Condensation Reactions : One common synthesis route involves the condensation of 2,6-dimethylpyrimidine with appropriate aldehydes or other carbonyl compounds.

- Oxidation Reactions : The compound can also be synthesized via oxidation of corresponding alcohol derivatives or other precursors.

These synthetic pathways allow for the production of this compound in a laboratory setting for further study.

Antimicrobial Properties

Research indicates that 2,6-Dimethylpyrimidine-4-carbaldehyde exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

Studies have explored the anticancer potential of 2,6-Dimethylpyrimidine-4-carbaldehyde. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : Mechanistic studies indicate that it may activate caspase pathways leading to programmed cell death.

In vitro studies revealed that treatment with this compound resulted in a decrease in cell viability in several cancer cell lines, including breast and lung cancer cells .

The biological activity of 2,6-Dimethylpyrimidine-4-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.

- Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways that regulate growth and apoptosis.

These interactions underscore the potential for this compound as a lead structure for drug development .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 2,6-Dimethylpyrimidine-4-carbaldehyde against multi-drug resistant bacterial strains demonstrated its effectiveness as a potential therapeutic agent. The results indicated that it could serve as a template for developing new antibiotics.

- Cancer Research : In a recent investigation into its anticancer properties, researchers treated human breast cancer cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, highlighting its potential as an anticancer agent.

特性

IUPAC Name |

2,6-dimethylpyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-7(4-10)9-6(2)8-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNZMSHBGPIXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-39-1 |

Source

|

| Record name | 2,6-dimethylpyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。